(2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol is a complex organic compound with a unique structure that includes a chromen backbone, hydroxyphenyl, methoxy, and methyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol typically involves multiple steps, including the formation of the chromen backbone and the introduction of functional groups. One common synthetic route involves the use of starting materials such as 4-hydroxybenzaldehyde and 7-methoxy-6-methylchromen-2-one. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability. The use of flow microreactors can also enhance the sustainability of the production process by reducing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The chromen backbone can be reduced to form dihydro derivatives.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction of the chromen backbone can yield dihydro derivatives with different stereochemistry.
Scientific Research Applications
(2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol include:
Flavonoids: Such as quercetin and kaempferol, which also have antioxidant and anti-inflammatory properties.
Isoflavones: Such as genistein and daidzein, known for their estrogenic activity and potential health benefits.
Coumarins: Such as umbelliferone and esculetin, which have anticoagulant and antimicrobial properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and stereochemistry, which can result in distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H18O4 |
---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol |
InChI |
InChI=1S/C17H18O4/c1-10-15(20-2)9-16-13(17(10)19)7-8-14(21-16)11-3-5-12(18)6-4-11/h3-6,9,14,18-19H,7-8H2,1-2H3/t14-/m0/s1 |
InChI Key |
YRYLOSBAZNICRK-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=C(C=C2C(=C1O)CC[C@H](O2)C3=CC=C(C=C3)O)OC |
Canonical SMILES |
CC1=C(C=C2C(=C1O)CCC(O2)C3=CC=C(C=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.